5-Vinyluracil
Overview
Description
5-Vinyluracil, also known as 5-Vinyl-1H-pyrimidine-2,4-dione, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a vinyl group attached to the fifth carbon of the uracil ring. The molecular formula of this compound is C6H6N2O2, and it has a molecular weight of 138.12 g/mol .
Mechanism of Action
Target of Action
5-Vinyluracil primarily targets Dihydropyrimidine Dehydrogenase (DPD) . DPD is an enzyme that plays a crucial role in the catabolism of 5-fluorouracil (5-FU), a commonly used anticancer drug .
Mode of Action
This compound acts as an inhibitor of DPD . It is designed to enhance the anticancer efficacy of capecitabine, a prodrug of 5-FU, by generating this compound preferentially in tumor tissues . This results in the inhibition of DPD activity, thereby increasing the concentration of 5-FU in the body .
Biochemical Pathways
The biochemical pathway affected by this compound involves the metabolic activation of capecitabine to 5-FU . By inhibiting DPD, this compound prevents the catabolism of 5-FU, leading to an increase in the concentration of 5-FU. This enhances the anticancer efficacy of capecitabine .
Pharmacokinetics
This compound has a short elimination half-life of approximately 0.5 hours . Its metabolites, 5′-deoxy-5-vinyluridine (5′-DVUR), 5′-deoxy-5-vinylcytidine (5′-DVCR), and 5-VU, have half-lives of 1.3, 1.2, and 2 hours, respectively . The major metabolite excreted in urine is 5-DVCR, accounting for 45% of the dose .
Result of Action
The inhibition of DPD by this compound leads to an increase in the concentration of 5-FU in the body . This enhances the anticancer efficacy of capecitabine . The exact molecular and cellular effects of this compound’s action are still under investigation.
Biochemical Analysis
Biochemical Properties
5-Vinyluracil plays a significant role in biochemical reactions. It has been reported that this compound can be detected in RNA at single nucleotide resolution via mutational profiling This suggests that this compound interacts with RNA and may influence its structure and function
Cellular Effects
One study has reported the detection of this compound in RNA, suggesting that it may influence RNA structure and function This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to interact with RNA, potentially influencing its structure and function This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
One study has suggested that this compound may be involved in the metabolism of capecitabine, a chemotherapy drug
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Vinyluracil can be synthesized through various methods. One common method involves the conversion of 5-(1-hydroxyethyl)uracil to this compound via the methanesulfonyl ester intermediate. This method yields this compound in high yield (83%) and involves the following steps :
Starting Material: 5-(1-hydroxyethyl)uracil
Intermediate Formation: Conversion to methanesulfonyl ester
Final Product: Formation of this compound
The reaction conditions typically involve the use of methanesulfonyl chloride and a base such as triethylamine in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Vinyluracil undergoes various chemical reactions, including:
Oxidation: Under specific conditions, this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the vinyl group.
Substitution: Nucleophiles such as phenol or L-cysteine can react with the vinyl group under acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives
Reduction: Ethyluracil
Substitution: Substituted uracil derivatives such as 5-(1-L-cystein-S-ylethyl)uracil and 5-(1-butoxyethyl)uracil.
Scientific Research Applications
5-Vinyluracil has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Iodo-2’-deoxyuridine: An antiviral agent effective against Herpes simplex virus.
5-Vinyl-2’-deoxyuridine: Exhibits high antiviral activity and has been studied for its potential therapeutic applications.
Uniqueness of 5-Vinyluracil
This compound is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the formation of various substituted derivatives and provides a basis for studying the effects of vinyl substitution on pyrimidine analogs. Additionally, its potential antiviral and anticancer properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
5-ethenyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBEQILKESAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190605 | |
Record name | 5-Vinyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37107-81-6 | |
Record name | 5-Vinyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37107-81-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Vinyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Vinyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-VINYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZA8N5LEF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.